Brevetoxin pbtx-9 Brevetoxin pbtx-9 BREVETOXIN PbTx-9 is an activator of voltage-sensitive Na+ channels, from the microorganism Ptychodiscus brevis. A neurotoxin that binds to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196747
InChI: InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9-
SMILES: CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C
Molecular Formula: C50H74O14
Molecular Weight: 899.12 g/mol

Brevetoxin pbtx-9

CAS No.:

Cat. No.: VC0196747

Molecular Formula: C50H74O14

Molecular Weight: 899.12 g/mol

Purity: 95 % (HPLC)

* For research use only. Not for human or veterinary use.

Brevetoxin pbtx-9 -

Molecular Formula C50H74O14
Molecular Weight 899.12 g/mol
IUPAC Name (21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol
Standard InChI InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9-
SMILES CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C

Chemical Structure and Properties

Molecular Characteristics

Brevetoxin PbTx-9 features a complex multi-ring structure characteristic of the brevetoxin family. The compound's detailed chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₅₀H₇₄O₁₄
Molecular Weight899.12 g/mol
IUPAC Name(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol
PubChem CID16195236
Purity (Commercial)95% (HPLC)

The structural complexity of PbTx-9 is reflected in its extensive IUPAC name, which indicates the presence of multiple oxygen-containing rings characteristic of marine polyether toxins.

Physical Properties

PbTx-9 exhibits distinctive physical characteristics that are important for its handling, storage, and analytical detection:

Physical PropertyCharacteristic
Melting Point289-293°C (with decomposition)
Physical FormCrystalline solid
Optical ActivityNot fully determined

These physical properties are critical considerations for toxicologists and analytical chemists working with the compound in laboratory settings .

Biological Activity and Mechanism of Action

Brevetoxin PbTx-9 functions as an activator of voltage-sensitive sodium channels (VSSCs) in nerve cells, which represents its primary mechanism of neurotoxicity. By binding to site 5 on these channels, PbTx-9 lowers the activation potential required for channel opening.

The biological activity results in several key effects:

  • Persistent activation of sodium channels

  • Repetitive firing of nerves

  • Disruption of normal neurological processes

  • Various health impacts including respiratory distress and neurological symptoms

  • Manifestation of paresthesia and ataxia in severe cases

This interaction with sodium channels makes PbTx-9 a neurotoxin of significant concern for marine ecosystem health and human food safety. The compound is specifically identified as causing the illness clinically described as neurotoxic shellfish poisoning (NSP) in humans who consume contaminated seafood .

Metabolism and Transformation

Metabolic Pathways

Research on human metabolism of brevetoxins has revealed important insights about PbTx-9. It has been identified as a metabolite resulting from the reduction of PbTx-2, a process that can occur both in vitro and in vivo .

In studies examining human metabolism of brevetoxins:

  • PbTx-9 was observed as one of four metabolites produced when PbTx-2 was incubated with human liver microsomes

  • The conversion pathway was confirmed through chemical transformation experiments

  • PbTx-9 can be produced through the reduction of PbTx-2 with NaBH₄ in acetonitrile

Cytochrome P450 Involvement

The metabolism of brevetoxins, including the formation of PbTx-9, involves several human cytochrome P450 enzymes:

Cytochrome P450Role in Brevetoxin Metabolism
CYP3A4Primarily involved in oxidation reactions
CYP1A1, 1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A5Catalyze reduction reactions, potentially including pathways to PbTx-9

This enzymatic involvement in brevetoxin metabolism provides important context for understanding how these compounds are processed in the human body following exposure .

Research Findings

Toxicity Studies

The toxicity profile of PbTx-9 has been investigated in various biological systems:

Test SystemToxicity Value
Gambusia affinis (Mosquitofish)LC₅₀: 35 nM

This indicates significant toxicity to aquatic organisms, consistent with the role of brevetoxins in fish kills associated with harmful algal blooms .

Comparative Potency

Research comparing different brevetoxins has revealed variations in potency and biological effects:

  • PbTx-2 is generally more cytotoxic than PbTx-9 and other related compounds like PbTx-3 and PbTx-6

  • Different brevetoxins can induce varying degrees of apoptosis and necrosis in cells

  • High doses of brevetoxins can cause significant DNA damage and cell death through apoptotic mechanisms

Bioaccumulation in Marine Organisms

Brevetoxins, including PbTx-9, demonstrate significant bioaccumulation potential in marine food webs. Experimental exposure studies have provided valuable insights into the accumulation patterns:

Accumulation in Fish

When omnivorous fish species were exposed to brevetoxin-containing food sources:

  • Brevetoxins were measurable in all fish tissues within 6 hours of exposure

  • Concentrations ranged from 25 to 231 ng g⁻¹ in muscle tissue and 120-335 ng g⁻¹ in viscera shortly after exposure

  • Longer exposure periods (14 days) resulted in significantly higher accumulation

  • Maximum levels measured included 1540 ng g⁻¹ in muscle and 2675 ng g⁻¹ in viscera of pinfish

  • Even after switching to non-toxic food sources, brevetoxins remained detectable in fish tissues after 2 weeks

These findings highlight the persistence of brevetoxins in marine organisms and the potential for human exposure through seafood consumption.

Analytical Methods for Detection

Research involving PbTx-9 requires sophisticated analytical techniques for identification and quantification. Liquid chromatography-mass spectrometry (LC-MS) represents the gold standard for brevetoxin analysis:

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